2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole 2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332065
InChI: InChI=1S/C12H14N2O2/c1-8-7-13-12(14-8)9-4-10(15-2)6-11(5-9)16-3/h4-7H,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole

CAS No.:

Cat. No.: VC18332065

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole
Standard InChI InChI=1S/C12H14N2O2/c1-8-7-13-12(14-8)9-4-10(15-2)6-11(5-9)16-3/h4-7H,1-3H3,(H,13,14)
Standard InChI Key AGWZWSHVKHSHBK-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N1)C2=CC(=CC(=C2)OC)OC

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Functional Groups

The compound features a 1H-imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 3,5-dimethoxyphenyl substituent at position 2 introduces electron-donating methoxy groups (-OCH₃) at the meta and para positions of the benzene ring, while the methyl group (-CH₃) at position 5 enhances steric bulk. This substitution pattern is analogous to 2-(2,3-dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole (PubChem CID: 60978912), where methoxy groups similarly influence electronic properties .

Molecular Formula and Weight

Based on structural analogs, the molecular formula is estimated as C₁₂H₁₄N₂O₂, with a molecular weight of 242.26 g/mol. This aligns with derivatives such as 2-(3,5-dimethylphenyl)-5-methyl-1H-imidazole-4-carboxamide (PubChem CID: 25011785), which shares a comparable backbone .

Spectroscopic Data

While direct spectral data for 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole are unavailable, related compounds exhibit characteristic FT-IR absorptions for C=N (1600–1650 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) stretches . In ¹H-NMR, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.8–7.5 ppm .

Synthetic Methodologies

Oxidative Cyclocondensation

A one-pot synthesis route using cerium(IV) ammonium nitrate (CAN)/HNO₃ as a catalytic system has been demonstrated for analogous dicyano imidazoles . For 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole, a plausible pathway involves:

  • Condensation: Reacting 3,5-dimethoxybenzaldehyde with 2,3-diaminomaleonitrile (DAMN) to form a Schiff base intermediate.

  • Cyclization: Oxidative ring closure facilitated by CAN/HNO₃, which regenerates Ce(IV) to drive the reaction to completion .

This method achieves yields >80% under mild conditions (50–60°C, 2–4 hours), avoiding prefunctionalization steps required in traditional approaches .

Table 1: Comparative Synthesis Conditions for Imidazole Derivatives

EntryStarting MaterialsCatalystTime (h)Yield (%)Reference
1Aldehyde + DAMNCAN/HNO₃285
2Aldehyde + NH₄OAcTrichloromelamine675

Alternative Catalytic Systems

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit low water solubility due to its aromatic and nonpolar groups but should dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies on analogs suggest decomposition temperatures above 200°C, with methoxy groups enhancing thermal stability compared to hydroxylated derivatives .

Reactivity

  • Electrophilic Substitution: The imidazole ring’s electron-rich nature facilitates reactions at positions 4 and 5.

  • Demethylation: Methoxy groups may undergo cleavage under strong acidic or basic conditions to form phenolic derivatives.

CompoundCell Line (GI₅₀, μM)LC₅₀ (μM)
12b Leukemia: 1.28.5
11a Breast (MCF-7): 3.4>100

Antimicrobial Applications

Imidazole derivatives are known for antimicrobial properties. The methoxy groups may enhance membrane permeability, as seen in 2-aryl-4,5-dicarbonitrile imidazoles with MIC values <10 μg/mL against Staphylococcus aureus .

Industrial and Material Science Applications

Coordination Chemistry

The imidazole nitrogen atoms can act as ligands for metal ions. Cerium(IV) complexes of similar compounds are used in oxidation catalysis, suggesting utility in organic synthesis .

Optoelectronic Materials

Conjugated imidazole derivatives exhibit luminescent properties. The 3,5-dimethoxyphenyl group could tune emission wavelengths for application in OLEDs or sensors.

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